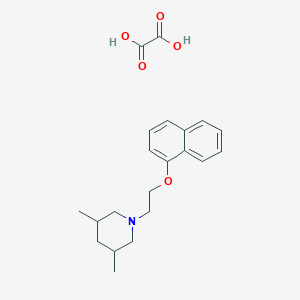![molecular formula C17H27ClN2O5 B4005336 N'-[3-(2-tert-butyl-4-chlorophenoxy)propyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4005336.png)
N'-[3-(2-tert-butyl-4-chlorophenoxy)propyl]ethane-1,2-diamine;oxalic acid
描述
N’-[3-(2-tert-butyl-4-chlorophenoxy)propyl]ethane-1,2-diamine;oxalic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a tert-butyl group, a chlorophenoxy group, and an ethane-1,2-diamine moiety. The presence of oxalic acid further enhances its chemical properties, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(2-tert-butyl-4-chlorophenoxy)propyl]ethane-1,2-diamine;oxalic acid typically involves multiple steps. One common method includes the reaction of 2-tert-butyl-4-chlorophenol with 3-chloropropylamine under basic conditions to form the intermediate product. This intermediate is then reacted with ethane-1,2-diamine to yield the final compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N’-[3-(2-tert-butyl-4-chlorophenoxy)propyl]ethane-1,2-diamine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
N’-[3-(2-tert-butyl-4-chlorophenoxy)propyl]ethane-1,2-diamine;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-[3-(2-tert-butyl-4-chlorophenoxy)propyl]ethane-1,2-diamine;oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N’-[3-(2-tert-butyl-4-chlorophenoxy)propyl]ethane-1,2-diamine: Lacks the oxalic acid component.
N’-[3-(2-tert-butyl-4-chlorophenoxy)propyl]ethane-1,2-diamine;hydrochloride: Contains hydrochloride instead of oxalic acid.
Uniqueness
The presence of oxalic acid in N’-[3-(2-tert-butyl-4-chlorophenoxy)propyl]ethane-1,2-diamine;oxalic acid enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
属性
IUPAC Name |
N'-[3-(2-tert-butyl-4-chlorophenoxy)propyl]ethane-1,2-diamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25ClN2O.C2H2O4/c1-15(2,3)13-11-12(16)5-6-14(13)19-10-4-8-18-9-7-17;3-1(4)2(5)6/h5-6,11,18H,4,7-10,17H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGDQQCQMFUIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OCCCNCCN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{3-[4-(benzyloxy)phenoxy]propyl}piperidine oxalate](/img/structure/B4005254.png)
![1-[3-(4-Chlorophenyl)sulfanylpropyl]-4-methylpiperazine;oxalic acid](/img/structure/B4005264.png)
![2-[3-(4-Methoxy-2-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4005270.png)
![1-[4-(4-ethoxyphenoxy)butyl]pyrrolidine oxalate](/img/structure/B4005277.png)
![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B4005283.png)
![oxalic acid;N-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]butan-1-amine](/img/structure/B4005298.png)
![1-[4-(3,4-Dichlorophenoxy)butyl]-4-methylpiperazine;oxalic acid](/img/structure/B4005305.png)
![1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]imidazole;oxalic acid](/img/structure/B4005310.png)
![1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid](/img/structure/B4005316.png)
![isopropyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4005319.png)
![1-[4-(2-sec-butylphenoxy)butyl]pyrrolidine](/img/structure/B4005325.png)
![1-[3-(2-biphenylyloxy)propyl]piperidine oxalate](/img/structure/B4005340.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-{[(2-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4005342.png)
